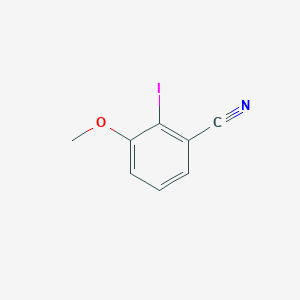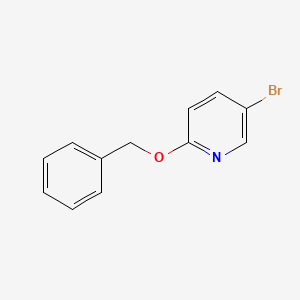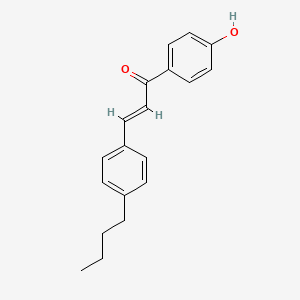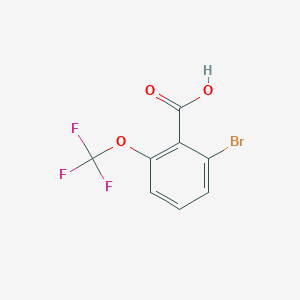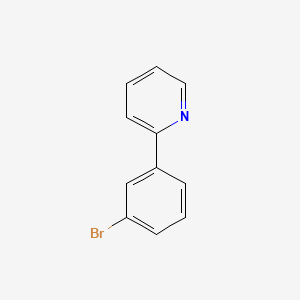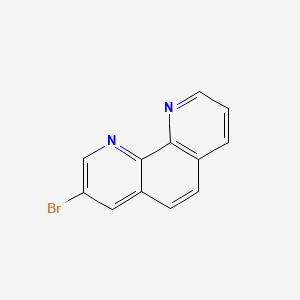
3-Bromo-1,10-phenanthroline
Descripción general
Descripción
3-Bromo-1,10-phenanthroline (3-BPA) is a heterocyclic compound that has become increasingly popular in the scientific research community due to its unique properties and ease of synthesis. 3-BPA is a colorless crystalline solid that is soluble in polar organic solvents and has been used in a variety of applications, including catalysis, organic synthesis, and electrochemical studies. The ability to synthesize 3-BPA in a single step and its unique properties make it a valuable tool for research.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
3-Bromo-1,10-phenanthroline has been utilized in the synthesis of various complexes, demonstrating its versatility in coordination chemistry. For instance, Al-Fayez et al. (2007) synthesized bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) and examined its crystal structure, revealing the compound's potential for diverse applications in materials science and crystallography (Al-Fayez et al., 2007).
2. Photophysical Properties
Research by Si et al. (2009) involved the synthesis of bromo rhenium(I) carbonyl complexes with 1,10-phenanthroline to analyze the effect of pyrrole moiety on photophysical properties. This study highlights the application of this compound derivatives in understanding and modifying luminescent properties of compounds (Si et al., 2009).
Safety and Hazards
The safety data sheet for 3-Bromo-1,10-phenanthroline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Bromo-1,10-phenanthroline is a versatile compound that primarily targets metal ions, particularly transition and lanthanide metals . It forms stable complexes with these metals, which are widely studied across many fields of chemistry, physics, biology, and medicine .
Mode of Action
The compound interacts with its targets through the formation of complexes. For instance, it can form water-soluble optical sensors based on ruthenium (II) tris (diimine) complexes . The interaction results in complexes that exhibit high molar absorptivity and are emissive in aqueous media .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detection of various analytes. The structure of the complexes it forms can be easily adapted for the detection of various analytes by modification of amine groups . For example, the emissive complex Ru(N2P2phen) is suitable for the dual-channel (spectrophotometry and luminescence) selective detection of Cu 2+ ions at physiological pH levels .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific complexes it forms. For instance, in the case of the Ru(N2P2phen) complex, it enables the selective detection of Cu 2+ ions, with limits of detection by spectrophotometry and fluorescence spectroscopy equal to 9 and 6 μM, respectively . This is lower than the action level in drinking water for copper as prescribed by the US Environmental Protection Agency .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the formation of its complexes is often carried out in aqueous media . Moreover, the detection of analytes using its complexes can be influenced by the pH level of the environment
Análisis Bioquímico
Biochemical Properties
3-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly as an inhibitor of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ions required for their catalytic activity, thus rendering the enzyme inactive . This compound primarily targets zinc metallopeptidases but has a lower affinity for calcium . The interaction involves the removal and chelation of the metal ion, leading to the formation of an inactive apoenzyme.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of metallopeptidases can lead to the accumulation of specific peptides, which may alter signaling pathways and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions, particularly zinc, in metallopeptidases . By binding to the metal ion, it prevents the enzyme from performing its catalytic function. This chelation process involves the nitrogen atoms of the phenanthroline ring coordinating with the metal ion, forming a stable complex that inhibits enzyme activity. Additionally, this compound can induce changes in gene expression by affecting the stability and activity of transcription factors that require metal ions for their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions . Its activity may decrease over time due to potential degradation or interaction with other compounds in the experimental setup. Long-term exposure to this compound can lead to sustained inhibition of metallopeptidases, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity . By chelating these metal ions, the compound can alter metabolic flux and metabolite levels. For example, the inhibition of metallopeptidases can lead to the accumulation of specific peptides and proteins, affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to chelate metal ions also influences its distribution, as it may preferentially accumulate in areas with high concentrations of target metal ions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with metallopeptidases and other metal-dependent enzymes, influencing their activity and stability.
Propiedades
IUPAC Name |
3-bromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZHFGJIVKDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447074 | |
| Record name | 3-bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66127-01-3 | |
| Record name | 3-Bromo-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Phenanthroline, 3-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









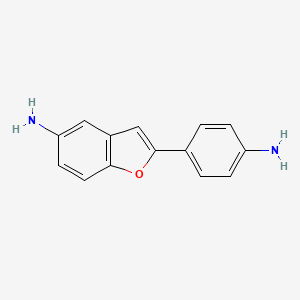
![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
